molecular formula C14H14 B1583065 1-Ethyl-2-phenylbenzene CAS No. 1812-51-7

1-Ethyl-2-phenylbenzene

Cat. No.: B1583065
CAS No.: 1812-51-7
M. Wt: 182.26 g/mol
InChI Key: DLMYHUARHITGIJ-UHFFFAOYSA-N
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Description

1-Ethyl-2-phenylbenzene, also known as 2-phenylethylbenzene, is an organic compound with the molecular formula C14H14. It is a derivative of benzene, where an ethyl group and a phenyl group are attached to the benzene ring. This compound is part of the aromatic hydrocarbons family, known for their stability and unique chemical properties due to the delocalized π-electrons in the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-2-phenylbenzene can be synthesized through various methods, including:

    Friedel-Crafts Alkylation: This method involves the alkylation of benzene with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds via the formation of an ethyl cation, which then attacks the benzene ring to form the desired product.

    Suzuki-Miyaura Coupling: This method involves the coupling of a phenylboronic acid with an ethyl halide in the presence of a palladium catalyst and a base. This reaction is known for its mild conditions and high yields.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Friedel-Crafts alkylation due to its cost-effectiveness and simplicity. The reaction is carried out in a continuous flow reactor to ensure high efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-2-phenylbenzene undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid to form benzoic acid derivatives.

    Reduction: Hydrogenation of this compound in the presence of a metal catalyst such as palladium on carbon can reduce the aromatic ring to form cyclohexane derivatives.

    Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can occur on the benzene ring. For example, nitration with nitric acid and sulfuric acid can introduce a nitro group to the benzene ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Nitric acid (HNO3), sulfuric acid (H2SO4), halogens (Cl2, Br2)

Major Products Formed:

    Oxidation: Benzoic acid derivatives

    Reduction: Cyclohexane derivatives

    Substitution: Nitrobenzene, halobenzene, and sulfonated benzene derivatives

Scientific Research Applications

1-Ethyl-2-phenylbenzene has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a solvent in chemical reactions.

    Biology: It is used in the study of biological membranes and as a model compound for understanding the behavior of aromatic hydrocarbons in biological systems.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of new pharmaceuticals with aromatic hydrocarbon structures.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethyl-2-phenylbenzene involves its interaction with molecular targets through π-π interactions and hydrophobic interactions. These interactions can influence the compound’s behavior in chemical reactions and its binding affinity to biological molecules. The pathways involved include the activation of aromatic ring systems and the formation of reactive intermediates that can participate in further chemical transformations.

Comparison with Similar Compounds

1-Ethyl-2-phenylbenzene can be compared with other similar compounds such as:

    Toluene (methylbenzene): Toluene has a methyl group attached to the benzene ring, making it less bulky than this compound. It is widely used as a solvent and in the production of chemicals.

    Ethylbenzene: Ethylbenzene has an ethyl group attached to the benzene ring, similar to this compound, but lacks the additional phenyl group. It is primarily used in the production of styrene.

    Cumene (isopropylbenzene): Cumene has an isopropyl group attached to the benzene ring, making it more branched than this compound. It is used in the production of phenol and acetone.

Uniqueness: this compound is unique due to the presence of both an ethyl group and a phenyl group on the benzene ring, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

1-ethyl-2-phenylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14/c1-2-12-8-6-7-11-14(12)13-9-4-3-5-10-13/h3-11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLMYHUARHITGIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0068234
Record name 2-Ethyl-1,1'-biphenyl
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Molecular Weight

182.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1812-51-7, 40529-66-6
Record name 1,1'-Biphenyl, 2-ethyl-
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Record name 1,1'-Biphenyl, ethyl-
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Record name 2-Ethylbiphenyl
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Record name 1,1'-Biphenyl, ethyl-
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Record name 2-Ethyl-1,1'-biphenyl
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Record name Ethyl-1,1'-biphenyl
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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